molecular formula C10H14BrNO3 B3115966 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine CAS No. 212961-32-5

5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine

Cat. No.: B3115966
CAS No.: 212961-32-5
M. Wt: 276.13 g/mol
InChI Key: XNODUPRPAZASIH-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine is a chemical compound with the molecular formula C10H14BrNO3 and a molecular weight of 276.13 g/mol

Properties

IUPAC Name

5-bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3/c1-13-4-5-14-6-7-15-10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODUPRPAZASIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine typically involves the reaction of 5-bromo-2-pyridine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 5-Bromo-2-(dimethoxymethyl)pyridine

Uniqueness

5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its multiple ether linkages and bromine substitution make it a versatile compound for various synthetic and research applications .

Biological Activity

5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine includes a bromine atom at the 5-position of the pyridine ring and a triethylene glycol ether substituent at the 2-position. This configuration is significant as it enhances the solubility and bioavailability of the compound, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors, influencing various cellular processes. The exact mechanisms are still under investigation, but preliminary studies suggest that it may function as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Significant attention has been directed towards the anticancer properties of this compound. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Leukemia (CEM-13, U-937)

In vitro assays revealed that 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine exhibits dose-dependent cytotoxicity, with IC50 values indicating potent activity against these cell lines. The compound appears to induce apoptosis, as evidenced by flow cytometry analyses that show increased levels of apoptotic markers in treated cells .

Research Findings and Case Studies

A comprehensive overview of relevant studies highlights the biological efficacy of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine:

StudyCell LineIC50 Value (µM)Mechanism
MCF-715.63Apoptosis induction
CEM-13<1Cell cycle arrest
U-93710.38Caspase activation

Case Study: Synergistic Effects

In a recent study, 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine was evaluated for its synergistic effects when combined with other chemotherapeutic agents. The results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for improved therapeutic strategies in oncology .

Conclusion and Future Directions

The biological activity of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine presents promising avenues for further research in drug development. Its antimicrobial and anticancer properties warrant extensive exploration through in vivo studies and clinical trials to fully elucidate its therapeutic potential. Future investigations should focus on optimizing its pharmacological profile and understanding its mechanisms of action at a molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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